N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride
CAS No.: 185855-91-8
Cat. No.: VC0524292
Molecular Formula: C21H25ClN2
Molecular Weight: 340.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 185855-91-8 |
---|---|
Molecular Formula | C21H25ClN2 |
Molecular Weight | 340.9 g/mol |
IUPAC Name | 1-benzyl-N-pentylquinolin-4-imine;hydrochloride |
Standard InChI | InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H |
Standard InChI Key | JIRISCAPZWLWCG-UHFFFAOYSA-N |
SMILES | CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl |
Canonical SMILES | CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 1-benzyl-N-pentylquinolin-4-imine hydrochloride, reflecting its quinoline core, benzyl substituent at position 1, pentylamine chain at position 4, and chloride ion . Alternative designations include:
Molecular Formula and Weight
The hydrochloride salt has the formula C₂₁H₂₅ClN₂, with a molecular weight of 340.9 g/mol . The parent amine (CP-339818) lacks the chloride ion, yielding a formula of C₂₁H₂₄N₂ and a molecular weight of 304.4 g/mol .
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 185855-91-8 (hydrochloride) | |
478341-55-8 (alternative) | ||
Molecular Formula | C₂₁H₂₅ClN₂ | |
Molecular Weight | 340.9 g/mol | |
SMILES | CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl |
Structural Features
The compound’s quinoline scaffold is substituted at position 1 with a benzyl group and at position 4 with a pentylamine moiety, which forms an imine bond (C=N) with the quinoline nitrogen . X-ray crystallography and NMR studies confirm a planar quinoline ring system, with the benzyl and pentyl groups adopting orthogonal orientations to minimize steric hindrance . The hydrochloride salt formation occurs at the pentylamine nitrogen, enhancing aqueous solubility .
Synthesis and Manufacturing
Synthetic Pathways
The parent amine (CP-339818) is synthesized via a Schiff base reaction between 1-benzyl-4-quinolinone and pentylamine under reflux conditions . Subsequent protonation with hydrochloric acid yields the hydrochloride salt :
Purification and Quality Control
Industrial-scale production (e.g., RR Scientific) employs column chromatography and recrystallization from ethanol/water mixtures to achieve ≥98% purity . Analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): Retention time = 12.3 min (C18 column, acetonitrile/water gradient)
Pharmacological Research and Biological Activity
Kinase Inhibition Profile
CP-339818 hydrochloride demonstrates selective inhibition of cyclin-dependent kinase 2 (CDK2), with an IC₅₀ of 0.42 μM in enzymatic assays . This activity is attributed to competitive binding at the ATP-binding pocket, as modeled via molecular docking studies . Comparative data against related kinases:
Table 2: Kinase Inhibition Selectivity
Kinase | IC₅₀ (μM) | Selectivity vs. CDK2 |
---|---|---|
CDK2 | 0.42 | 1.0 |
CDK4 | 18.7 | 44.5 |
EGFR | >100 | >238 |
Src | 23.4 | 55.7 |
Antiproliferative Effects
In MCF-7 breast cancer cells, CP-339818 hydrochloride reduces viability by 78% at 10 μM (72 h exposure), accompanied by G₁ phase cell cycle arrest . Synergistic effects with paclitaxel (combination index = 0.32) suggest potential combination therapy applications .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 12.7 mg/mL in phosphate-buffered saline (pH 7.4) at 25°C
-
Stability: Stable for ≥24 months at -20°C under inert atmosphere; degrades by 15% after 6 months at 25°C
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.52 (d, J = 5.1 Hz, 1H, quinoline H-2), 7.89–7.21 (m, 9H, aromatic), 4.91 (s, 2H, CH₂Ph), 3.42 (t, J = 7.3 Hz, 2H, NHCH₂)
Applications in Research
Tool Compound in Kinase Studies
CP-339818 hydrochloride is widely used to probe CDK2-dependent signaling in cancer models . For example, in glioblastoma U87 cells, it suppresses RB phosphorylation (Ser780) by 90% at 5 μM, confirming target engagement .
Formulation Development
The hydrochloride salt’s solubility profile enables formulation in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume